4-Bromo-2-fluorotoluene

Catalog No.
S664130
CAS No.
51436-99-8
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorotoluene

CAS Number

51436-99-8

Product Name

4-Bromo-2-fluorotoluene

IUPAC Name

4-bromo-2-fluoro-1-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3

InChI Key

YZFVUQSAJMLFOZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)F

Canonical SMILES

CC1=C(C=C(C=C1)Br)F

Synthesis of 4-borono-2-fluorophenylalanine

Synthesis of Methyl 4-bromo-2-methoxybenzoate

Production of Pharmaceuticals

Production of Agrochemicals

Production of Organic Intermediates

Development of Liquid Crystals

Synthesis of 4-Methylphenylmagnesium Chloride

Synthesis of 4-Bromo-2-methylphenylmagnesium Bromide

4-Bromo-2-fluorotoluene (CAS: 51436-99-8) is an aromatic organic compound. It is a derivative of toluene, where a bromine atom has substituted a hydrogen atom at the para position (4th position) and a fluorine atom has substituted a hydrogen atom at the ortho position (2nd position) relative to the methyl group (CH3) [].

This compound has gained significance in scientific research primarily as a starting material for the synthesis of other valuable molecules.


Molecular Structure Analysis

4-Bromo-2-fluorotoluene has a benzene ring structure with a methyl group attached at one end and a bromine atom at the para position and a fluorine atom at the ortho position relative to the methyl group [, ]. The presence of the electron-withdrawing bromine atom can slightly deactivate the ring towards electrophilic aromatic substitution, while the fluorine atom is a weaker electron-withdrawing substituent with a slight activating effect. This combination of substituents can influence the reactivity of the molecule in certain reactions [].


Chemical Reactions Analysis

One of the primary applications of 4-bromo-2-fluorotoluene is as a starting material for the synthesis of 4-borono-2-fluorophenylalanine (4-BFPA) []. 4-BFPA is a valuable radiopharmaceutical tracer used in positron emission tomography (PET) studies for investigating various neurological disorders []. The synthesis involves a multi-step process typically involving metal-catalyzed reactions to replace the bromine atom with a boron group [].


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature (similar to toluene) [].
  • Melting point and boiling point: No data available, but expected to be in the range of typical aromatic compounds (melting point around room temperature and boiling point above 100°C).
  • Solubility: Expected to be moderately soluble in organic solvents like dichloromethane and chloroform due to the aromatic ring, but poorly soluble in water due to the nonpolar nature of the molecule.
  • Stability: The C-Br and C-F bonds are generally stable. However, the compound may react with strong oxidizing agents or strong bases.

4-Bromo-2-fluorotoluene itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of functional molecules like 4-BFPA, which has its own specific mechanism of action within the body [].

XLogP3

3.1

LogP

3.64 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51436-99-8

Wikipedia

4-Bromo-2-fluorotoluene

Dates

Modify: 2023-08-15

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